

Spectroscopic Analysis and Identification of (8-Bromonaphthalen-1-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (8-Bromonaphthalen-1-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis and identification of the organic compound **(8-Bromonaphthalen-1-yl)methanol**. This document details the fundamental spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound, which is of interest in synthetic chemistry and drug development.

Core Spectroscopic Data

The definitive identification of **(8-Bromonaphthalen-1-yl)methanol**, with the chemical formula $C_{11}H_9BrO$ and a molecular weight of approximately 237.10 g/mol, relies on a combination of spectroscopic techniques.^{[1][2][3]} The following tables summarize the key quantitative data obtained from 1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: 1H NMR Spectroscopic Data for (8-Bromonaphthalen-1-yl)methanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **(8-Bromonaphthalen-1-yl)methanol**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectroscopic Data for **(8-Bromonaphthalen-1-yl)methanol**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data for **(8-Bromonaphthalen-1-yl)methanol**

m/z	Ion Assignment
Data not available in search results	

Note: Specific experimental spectroscopic data for **(8-Bromonaphthalen-1-yl)methanol** was not available in the conducted search. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of **(8-Bromonaphthalen-1-yl)methanol**. The following protocols are standard procedures for obtaining high-quality spectroscopic data for this type of aromatic alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **(8-Bromonaphthalen-1-yl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Spectroscopy:
 - Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: Approximately -2 to 12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A high-resolution NMR spectrometer with a carbon probe.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: Approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:

- Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane or acetone). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.

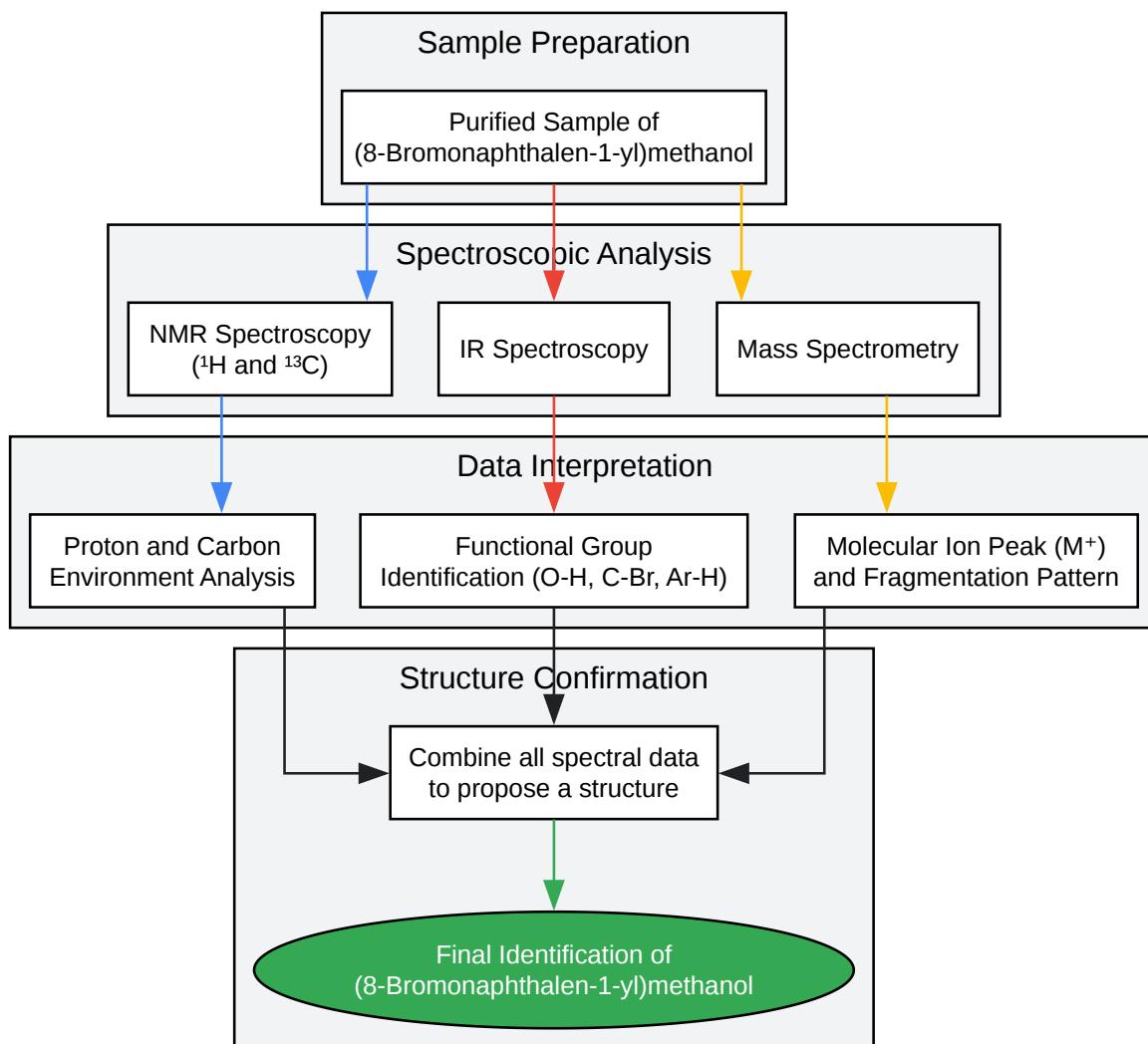
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization Method:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically provides extensive fragmentation patterns useful for structural elucidation.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It often produces the protonated molecule [M+H]⁺ or other adducts.
- Parameters: The specific parameters (e.g., ionization energy, mass range, and scan speed) will depend on the instrument and the chosen ionization method.

Logical Workflow for Spectroscopic Identification

The systematic identification of **(8-Bromonaphthalen-1-yl)methanol** involves a logical progression of spectroscopic analyses. The following diagram illustrates this workflow, from initial sample preparation to the final confirmation of the chemical structure.

Workflow for Spectroscopic Identification of (8-Bromonaphthalen-1-yl)methanol



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Caption: Spectroscopic analysis and identification workflow.

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